Nonylphenyl diphenyl phosphate
CAS No.: 64532-97-4
Cat. No.: VC14454257
Molecular Formula: C27H33O4P
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64532-97-4 |
|---|---|
| Molecular Formula | C27H33O4P |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | (4-nonylphenyl) diphenyl phosphate |
| Standard InChI | InChI=1S/C27H33O4P/c1-2-3-4-5-6-7-10-15-24-20-22-27(23-21-24)31-32(28,29-25-16-11-8-12-17-25)30-26-18-13-9-14-19-26/h8-9,11-14,16-23H,2-7,10,15H2,1H3 |
| Standard InChI Key | LMCLPMXCYFSRNG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Synonyms
Nonylphenyl diphenyl phosphate, systematically named (4-nonylphenyl) diphenyl phosphate, is recognized by multiple synonyms, including phosphoric acid 4-nonylphenyl diphenyl ester and CCRIS 4686 . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the substitution pattern of the phenyl groups attached to the phosphate core .
Molecular Structure and Formula
The compound’s structure consists of a central phosphate group bonded to two phenyl rings and a 4-nonylphenyl group. The nonyl chain (a nine-carbon alkyl group) contributes to its hydrophobic properties, while the aromatic rings enhance thermal stability . The molecular formula corresponds to a calculated exact mass of 452.212 g/mol .
Physicochemical Characteristics
Thermal and Physical Properties
Nonylphenyl diphenyl phosphate demonstrates high thermal resistance, with a boiling point of 507°C at 760 mmHg and a flash point of 273.5°C . Its density is approximately 1.113 g/cm³, and it remains stable under standard storage conditions . The compound’s low vapor pressure and kinematic viscosity further underscore its suitability for high-temperature applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 452.5 g/mol | |
| Density | 1.113 g/cm³ | |
| Boiling Point | 507°C at 760 mmHg | |
| Flash Point | 273.5°C | |
| LogP (Octanol-Water) | 8.62 |
Solubility and Reactivity
The compound is insoluble in water but miscible with organic solvents such as toluene and dichloromethane . Its hydrolytic stability is attributed to the bulky aryl groups, which sterically hinder nucleophilic attack on the phosphate center .
Synthesis and Industrial Production
Manufacturing Process
Nonylphenyl diphenyl phosphate is synthesized via the reaction of phosphoryl chloride with nonylphenol and phenol in the presence of a base. This two-step process involves initial formation of the dichlorophosphate intermediate, followed by esterification with phenol . Industrial production requires stringent control of stoichiometry and temperature to minimize byproducts .
Industrial Applications
Flame Retardancy
The compound’s primary use lies in flame-retardant formulations for plastics, textiles, and electronics. Its mechanism involves decomposition into phosphoric acid, which catalyzes char formation and reduces flammable gas release .
Plasticizers and Lubricants
In polyvinyl chloride (PVC) and other polymers, nonylphenyl diphenyl phosphate enhances flexibility and durability. Its compatibility with ester-based lubricants also makes it valuable in hydraulic fluids .
Table 2: Major Industrial Applications
| Application | Function | Key Benefit |
|---|---|---|
| Polymer Manufacturing | Plasticizer | Improved flexibility |
| Electronics Encapsulation | Flame retardant | Reduced flammability |
| Hydraulic Systems | Lubricant additive | Thermal stability |
Toxicological and Environmental Considerations
Environmental Persistence
The compound’s high logP value (8.62) predicts significant bioaccumulation in aquatic organisms . While it degrades slowly in aerobic environments, anaerobic conditions may prolong its persistence, posing risks to sediment-dwelling species .
Future Research Directions
Knowledge Gaps
Current data gaps include long-term ecotoxicity profiles, endocrine disruption potential, and degradation pathways in soil . Computational modeling using quantitative structure-activity relationships (QSAR) could prioritize experimental endpoints .
Sustainable Alternatives
Research into bio-based phosphate esters and polymeric flame retardants aims to reduce reliance on traditional organophosphates . Lifecycle assessments (LCAs) are critical to evaluating the environmental footprint of alternatives.
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